2,4,6-Trinitrobenzyl bromide
Overview
Description
2,4,6-Trinitrobenzyl bromide is an organic compound with the molecular formula C7H4BrN3O6 . It has a molecular weight of 306.03 .
Synthesis Analysis
The synthesis of 2,4,6-Trinitrobenzyl bromide involves the reaction of 2,4,6-trinitrotoluene with an alkali metal hypobromite . This reaction yields 2,4,6-Trinitrobenzyl bromide . The process is considered safer and less tedious than previous methods, which involved pressurized bromination of trinitrotoluene and further reaction of trinitrobenzyl bromide via trinitrotoluol and phosphorous pentachloride .Molecular Structure Analysis
The molecular structure of 2,4,6-Trinitrobenzyl bromide consists of seven carbon atoms, four hydrogen atoms, one bromine atom, three nitrogen atoms, and six oxygen atoms .Physical And Chemical Properties Analysis
2,4,6-Trinitrobenzyl bromide has a predicted boiling point of 389.7±37.0 °C and a predicted density of 1.981±0.06 g/cm3 . Its melting point is 67 °C .Scientific Research Applications
Kinetic Studies and Proton Transfer
Research has shown that 2,4,6-trinitrobenzyl bromide is involved in kinetic studies concerning proton transfer. A study by Blake, Evans, and Russell (1966) examined the reaction rates of various phenols with the 2,4,6-trinitrobenzyl anion, using a spectrophotometric method. This research provides valuable insights into the Bronsted relation and reaction mechanisms involving proton transfer (Blake, Evans, & Russell, 1966).
Chemoenzymatic Synthesis
Munir, Hu, and Dordick (2002) explored the chemoenzymatic synthesis of trinitrobenzyl halides, including 2,4,6-trinitrobenzyl bromide. This research is significant for environmentally friendly synthesis methods and could potentially contribute to the production of heat-resistant explosive materials (Munir, Hu, & Dordick, 2002).
Meisenheimer Complexes and Chemical Reactions
The stability and reaction mechanisms of Meisenheimer complexes involving 2,4,6-trinitrobenzyl chloride, a related compound, have been studied extensively. Crampton, Routledge, and Golding (1984) provided kinetic and equilibrium data that deepen our understanding of reactions involving similar nitro-compounds (Crampton, Routledge, & Golding, 1984).
Electrosynthesis and Catalytic Activity
Mohammadzadeh et al. (2020) investigated the catalytic activity of 4-nitrobenzyl bromide in the reduction of CO2. This study provides insights into the potential use of similar compounds, like 2,4,6-trinitrobenzyl bromide, in catalyzing significant chemical reactions (Mohammadzadeh et al., 2020).
Comparative Carcinogenicity Studies
Dipple, Levy, and Lawley (1981) conducted a comparative study of chemical reactivity and carcinogenic activity in alkylating and aralkylating bromides, which is relevant for understanding the potential biological impacts of similar compounds like 2,4,6-trinitrobenzyl bromide (Dipple, Levy, & Lawley, 1981).
properties
IUPAC Name |
2-(bromomethyl)-1,3,5-trinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWWYUYNQRCOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372944 | |
Record name | 2,4,6-TRINITROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trinitrobenzyl bromide | |
CAS RN |
7195-50-8 | |
Record name | 2,4,6-TRINITROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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